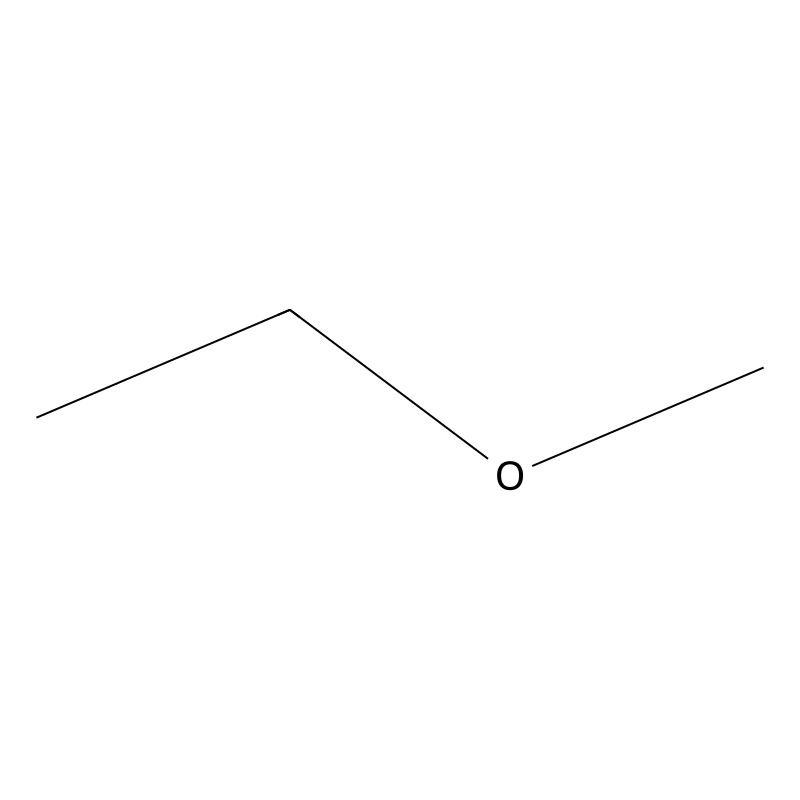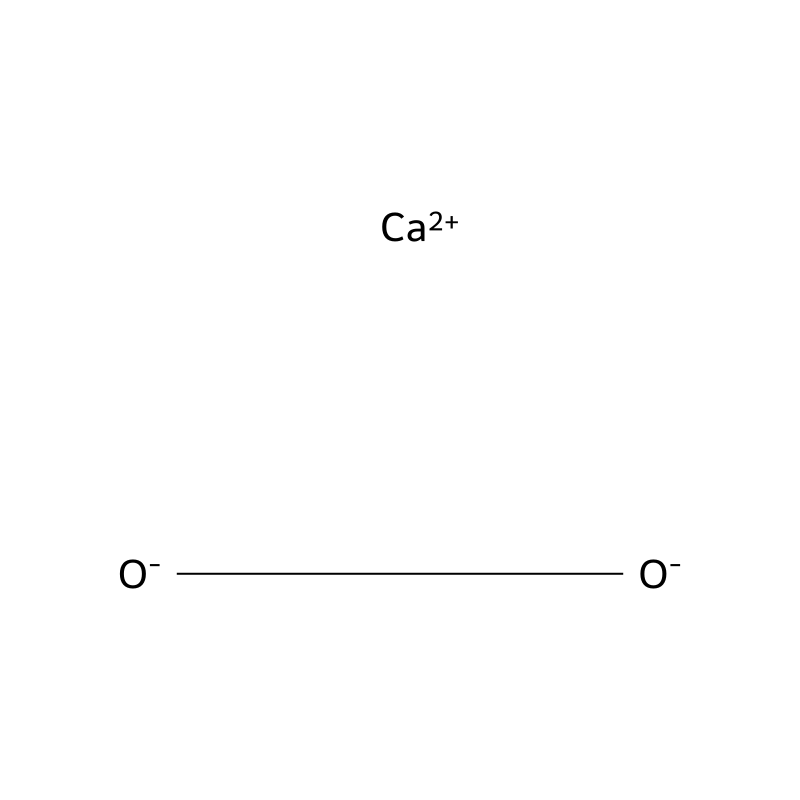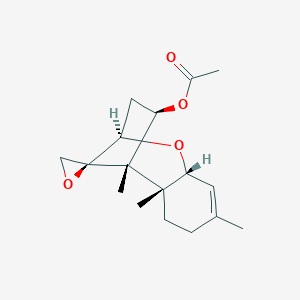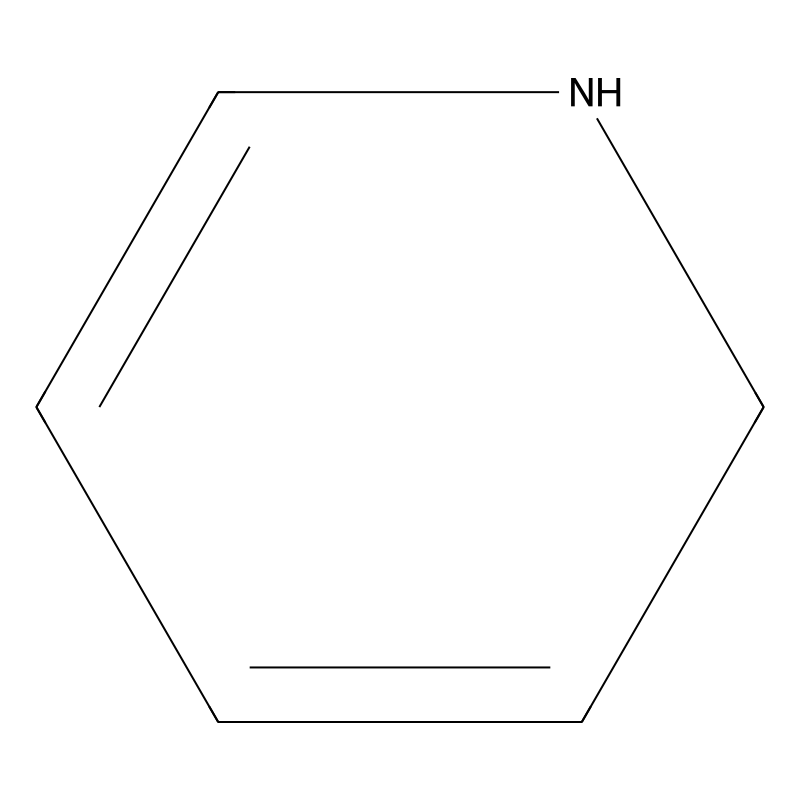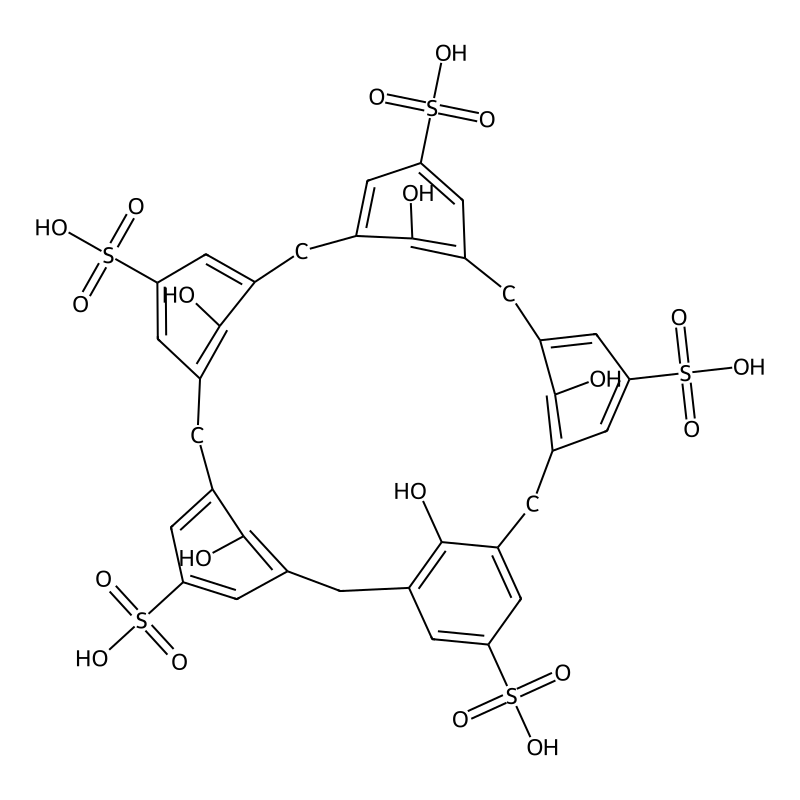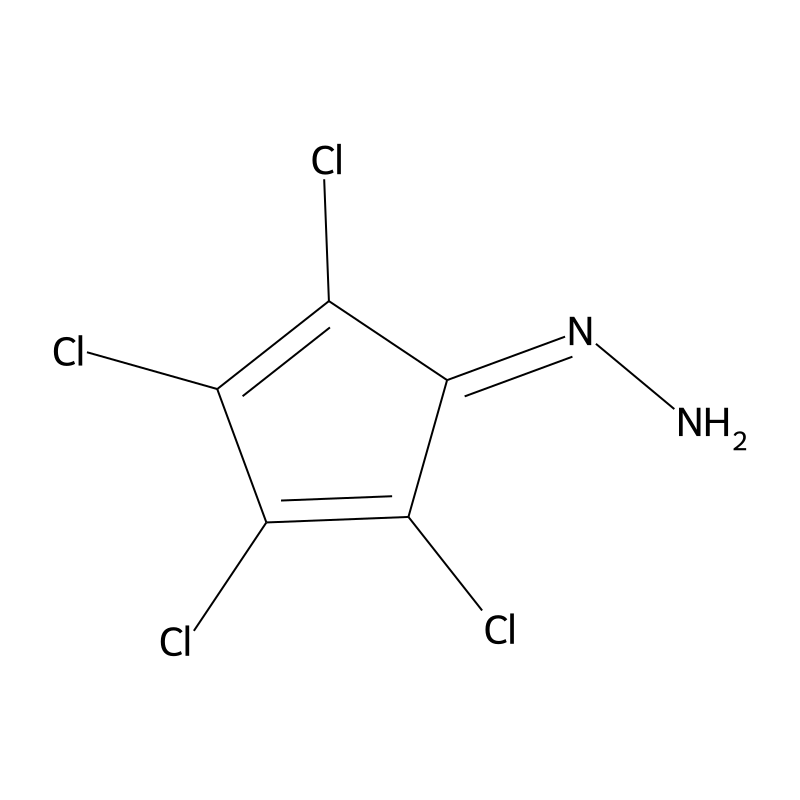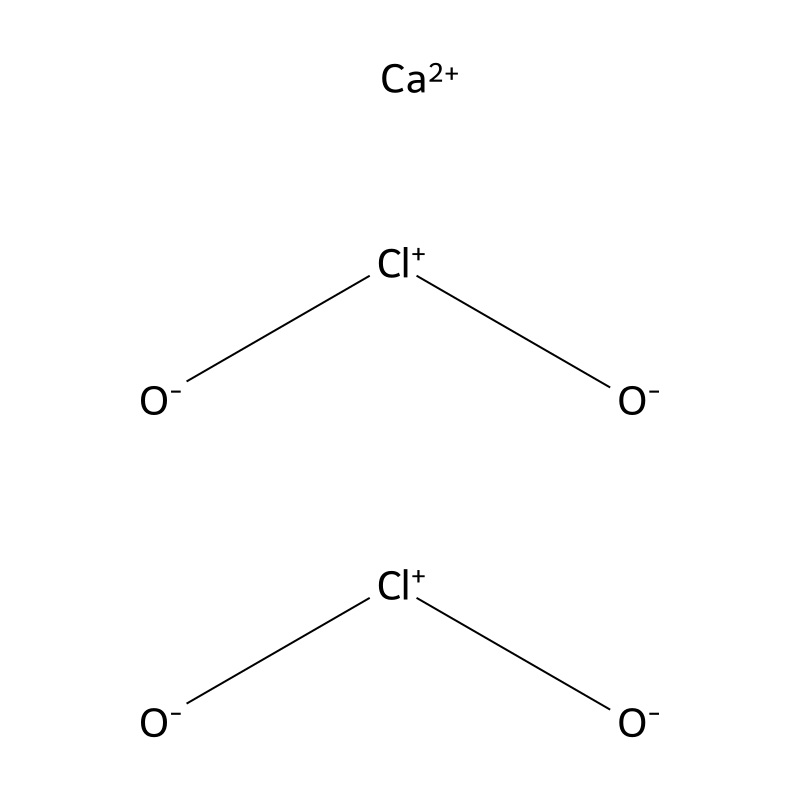Sodium N-lauroylsarcosinate
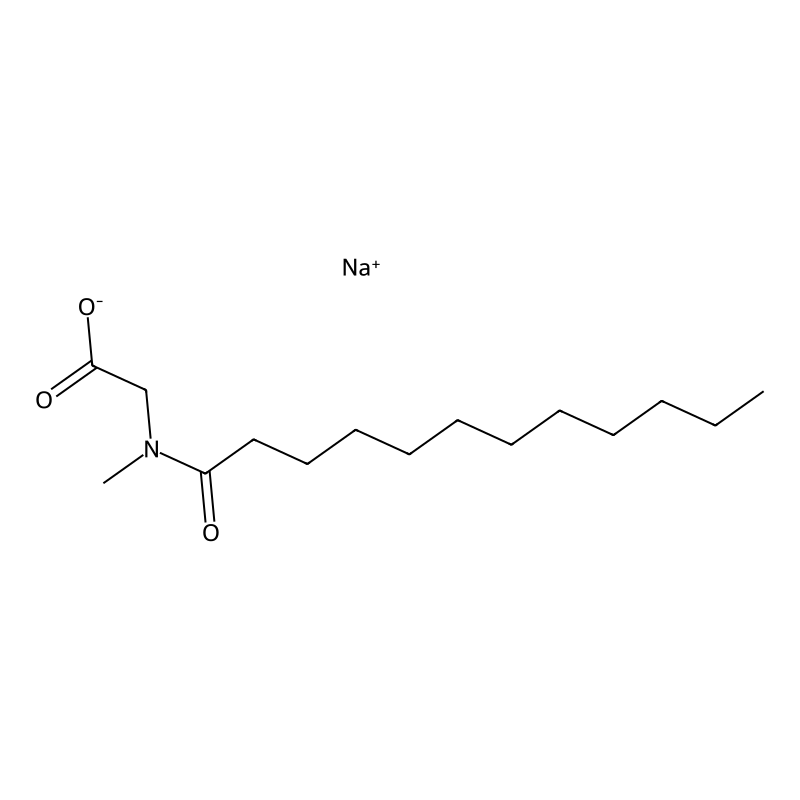
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Protein and Membrane Isolation
- Membrane protein solubilization: Due to its amphiphilic nature (having both water-loving and water-hating parts), SLS can effectively solubilize membrane proteins, aiding their extraction and purification from cells. This is crucial for studying protein structure, function, and interactions.
- Cell lysis: SLS can disrupt cell membranes, releasing their contents for further analysis. This is used in various techniques, including protein extraction, DNA isolation, and enzyme assays.
Antibacterial and Antiviral Properties
- Antimicrobial activity: Studies suggest that SLS exhibits antimicrobial activity against various bacteria, fungi, and viruses. This potential makes it a candidate for developing disinfectants and antimicrobial coatings.
Other Research Applications
- Modulating gene expression: SLS has been shown to decrease transcription efficiency, potentially impacting gene expression studies. Researchers should consider this effect when using SLS in their experiments.
- Lysing protoplasts: In microbiology, SLS can be used to lyse (break open) protoplasts, which are bacterial cells without their cell wall. This allows access to the cell's contents for further investigation.
Sodium N-lauroylsarcosinate, also known as sodium lauroyl sarcosinate, is a synthetic compound derived from sarcosine, an amino acid that occurs naturally in the body. Its chemical formula is with a molecular weight of approximately 293.38 g/mol. This compound is characterized by its amphiphilic nature, possessing a hydrophobic lauroyl chain (derived from lauric acid) and a hydrophilic carboxylate group, which allows it to function effectively as a surfactant. Sodium N-lauroylsarcosinate appears as a white powder and is recognized for its biodegradability and mildness, making it suitable for use in personal care products such as shampoos, toothpastes, and skin cleansers .
The mechanism of action of SLSA depends on its application.
- Cleaning: The amphiphilic nature allows SLSA to lower the surface tension of water, enabling it to remove dirt and oil from surfaces.
- Protein Denaturation: The interaction between the lauroyl group and hydrophobic regions of proteins disrupts their structure, leading to denaturation [].
- Microbial Control: SLSA disrupts the cell membranes of microbes, causing cell death [].
Sodium N-lauroylsarcosinate exhibits various chemical behaviors due to its functional groups. It can participate in reactions typical of amides and carboxylic acids, such as hydrolysis and esterification. The compound's amphiphilic structure allows it to form micelles in aqueous solutions, facilitating the solubilization of oils and dirt. Additionally, it can interact with other surfactants to create stable vesicles or aggregates, which are useful for drug delivery systems .
Sodium N-lauroylsarcosinate has demonstrated notable biological activities. It acts as an anionic surfactant with protein denaturing properties, which can disrupt cell membranes and inhibit bacterial growth. Studies have shown that it can inhibit hexokinase activity and has microbicidal properties against sexually transmitted diseases when formulated in topical applications. Furthermore, it has been reported to inhibit bacterial flora in human saliva and gut at concentrations as low as 0.25%, while also exhibiting fungistatic effects at 1% concentration .
The synthesis of sodium N-lauroylsarcosinate typically involves the reaction of sarcosine with lauric acid or its derivatives. This process may occur through direct acylation where the carboxylic acid group of lauric acid reacts with the amino group of sarcosine under controlled conditions to form the amide bond. The resulting product is then neutralized with sodium hydroxide to yield the sodium salt form. This method ensures a high degree of purity and functionality suitable for various applications .
Sodium N-lauroylsarcosinate is widely used across several industries due to its versatile properties:
- Personal Care Products: As a surfactant in shampoos, body washes, shaving foams, and toothpastes.
- Household Products: Incorporated into cleaning agents due to its ability to emulsify oils and dirt.
- Industrial
Research has indicated that sodium N-lauroylsarcosinate can interact synergistically with other surfactants, such as cationic or non-ionic surfactants, leading to the formation of pH-sensitive vesicles that can encapsulate drugs for enhanced delivery through biological membranes. These interactions are crucial for developing advanced formulations in both cosmetic and pharmaceutical applications .
Sodium N-lauroylsarcosinate shares structural similarities with several other surfactants and compounds derived from fatty acids and amino acids. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Sodium Lauryl Sulfate | Anionic Surfactant | Stronger cleansing properties but harsher on skin |
| Cocamidopropyl Betaine | Amphoteric Surfactant | Milder; derived from coconut oil |
| Sodium Stearoyl Lactylate | Anionic Surfactant | Emulsifying agent; used in food and cosmetic products |
| Sodium Caprylate | Anionic Surfactant | Derived from caprylic acid; used as a preservative |
Uniqueness of Sodium N-lauroylsarcosinate: Unlike many traditional surfactants that may be harsh on skin and hair, sodium N-lauroylsarcosinate is noted for its mildness and biodegradability. Its ability to inhibit microbial growth adds a significant advantage in personal care formulations aimed at enhancing skin health while providing effective cleansing properties .
Physical Description
White powder; [Sigma-Aldrich MSDS]
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 35 of 750 companies. For more detailed information, please visit ECHA C&L website;
Of the 16 notification(s) provided by 715 of 750 companies with hazard statement code(s):;
H315 (80.7%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (79.72%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (20.14%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (79.16%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
MeSH Pharmacological Classification
Vapor Pressure
Pictograms



Corrosive;Acute Toxic;Irritant
Other CAS
Metabolism Metabolites
Wikipedia
Use Classification
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Cleansing; Foaming; Skin conditioning; Antistatic; Viscosity controlling; Hair conditioning; Surfactant; Emulsifying
General Manufacturing Information
Miscellaneous Manufacturing
Wholesale and Retail Trade
Not Known or Reasonably Ascertainable
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Glycine, N-methyl-N-(1-oxododecyl)-, sodium salt (1:1): ACTIVE
